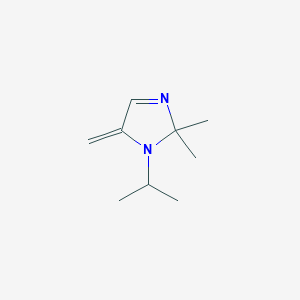
N-(2-hydroxyethyl)furan-2-carboxamide
Übersicht
Beschreibung
N-(2-hydroxyethyl)furan-2-carboxamide, also known as HU-211, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of Israeli researchers led by Dr. Raphael Mechoulam. HU-211 is a non-psychoactive compound that has been shown to have anti-inflammatory, neuroprotective, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxyethyl)furan-2-carboxamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain sensation, inflammation, and neuronal function. N-(2-hydroxyethyl)furan-2-carboxamide has been shown to modulate the activity of CB1 and CB2 receptors, which are part of the endocannabinoid system.
Biochemische Und Physiologische Effekte
N-(2-hydroxyethyl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function in animal models. N-(2-hydroxyethyl)furan-2-carboxamide has also been shown to have analgesic effects and has been studied for its potential use in treating chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)furan-2-carboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is easy to synthesize and purify. It has also been extensively studied for its pharmacological properties, making it a useful tool for investigating the endocannabinoid system and its role in various physiological processes. However, N-(2-hydroxyethyl)furan-2-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experimental setups. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-hydroxyethyl)furan-2-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in treating inflammatory conditions such as multiple sclerosis and rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of N-(2-hydroxyethyl)furan-2-carboxamide and its effects on the endocannabinoid system.
Synthesemethoden
The synthesis of N-(2-hydroxyethyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with ethylene oxide in the presence of a base catalyst. The resulting product is then acylated with a suitable amine to yield N-(2-hydroxyethyl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications in various medical conditions. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-hydroxyethyl)furan-2-carboxamide has also been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory conditions such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-3-8-7(10)6-2-1-5-11-6/h1-2,5,9H,3-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWFESAEHWOKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148344 | |
| Record name | 2-Furancarboxamide, N-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)furan-2-carboxamide | |
CAS RN |
107973-15-9 | |
| Record name | 2-Furancarboxamide, N-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107973159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furancarboxamide, N-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)










